Boc-5-羟基-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives is a topic of interest in the field of peptide chemistry due to their potential applications in drug delivery systems. In the first study, Nα-Boc-L-tryptophan was utilized to create amphiphilic BAB triblock copolymers, specifically poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp). These were synthesized through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG. The study aimed to explore the self-assembly behavior of these copolymers for drug delivery applications, noting that varying the hydrophobic block length affected the size of aggregates and critical micelle concentration .

Molecular Structure Analysis

The molecular structure of Nα-Boc-L-tryptophan plays a significant role in the self-assembly and secondary structure formation of the synthesized copolymers. The presence of t-Boc protected L-tryptophan in the copolymers leads to the preferential formation of α-helix secondary structures through hydrogen bonding. This structural characteristic is crucial as it could help in controlling drug release when used in drug delivery vehicles. Additionally, the indole rings of tryptophan could potentially stabilize drugs in the hydrophobic core through π–π interactions .

Chemical Reactions Analysis

In the second study, the synthesis of (S)-5,6-Dibromo-tryptophan derivatives is reported. These derivatives are of interest due to their presence in bioactive natural compounds. The synthesis pathway begins with 6-Br-isatin as the starting material, followed by selective bromination, BH3 reduction, and alkylation with Ser-OH. The optical resolution of the racemic mixture was achieved through enzymatic de-acetylation, and the final step involved Nα-Boc protection of the optically pure S form to yield Nα-Boc-(S)-5,6-dibromo-tryptophan. Although this study does not directly discuss Nα-Boc-L-tryptophan, it provides insight into the chemical reactions and methodologies that could be applicable to the synthesis and modification of Boc-protected tryptophan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by their molecular structure and the presence of protective groups. The studies highlight the importance of the hydrophobic block length in determining the physical properties of the copolymers, such as aggregate size and micelle formation. The chemical properties, such as the ability to form α-helix secondary structures and engage in π–π interactions, are also determined by the molecular structure of the Boc-protected tryptophan. These properties are essential for the potential application of these derivatives in drug delivery systems, where controlled release and drug stabilization are critical .

科学研究应用

合成和生化应用

Boc-5-羟基-DL-色氨酸及其衍生物在合成各种生物活性化合物中起着关键作用。例如,使用化学和多酶方法合成[3-14C]-L-色氨酸和5′-羟基-[3-14C]-L-色氨酸等选择性标记技术已经详细介绍,为生物化学和医学研究提供了必不可少的工具(Winnicka & Kańska, 2009)。同样,对(S)-5,6-二溴-色氨酸衍生物在肽化学中的合成研究突显了色氨酸衍生物在合成生物相关化合物中的重要性(Mollica et al., 2011)。

生物相容性和智能材料

使用带有手性色氨酸基团的丙烯酸甲酯单体进行控制聚合,已经导致生物相容性荧光阳离子手性聚合物的制备。这些聚合物表现出智能的pH响应性,并在siRNA传递中具有潜在应用,展示了色氨酸衍生物在开发具有医学应用的先进材料方面的多样性(Roy et al., 2013)。

安全和危害

属性

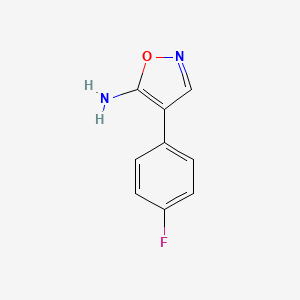

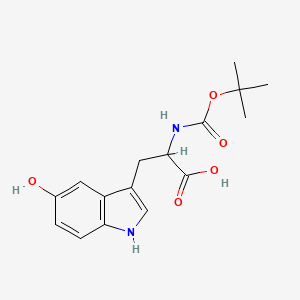

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-hydroxy-DL-tryptophan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。